Thymolphthalein

Catalog No.
S597778
CAS No.
125-20-2
M.F
C28H30O4
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymolphthalein

CAS Number

125-20-2

Product Name

Thymolphthalein

IUPAC Name

3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one

Molecular Formula

C28H30O4

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3

InChI Key

LDKDGDIWEUUXSH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O

Synonyms

Thymolphthalein

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O

Acid-Base Titrations

One of the most common applications of thymolphthalein is in acid-base titrations. Titration involves the gradual addition of a solution of known concentration (titrant) to another solution of unknown concentration (analyte) until the endpoint, where the reaction reaches completion, is achieved. Thymolphthalein, with its clear color change from colorless in acidic solutions (pH < 8.0) to deep blue in basic solutions (pH > 9.6), allows researchers to visually determine the endpoint of the titration, signifying the complete neutralization of the acid by the base or vice versa.

Studying Biochemical Processes

Thymolphthalein also finds applications in studying various biochemical processes. Due to its sensitivity to slight pH changes, it can be used to monitor the activity of enzymes that alter the pH of their surrounding environment during their catalytic functions []. This application proves valuable in understanding enzyme mechanisms and their roles in various biological processes.

Thymolphthalein is a phthalein dye primarily used as an acid-base indicator. Its chemical formula is C28H30O4C_{28}H_{30}O_{4}. The compound exhibits distinct color changes depending on the pH of the solution: it is colorless below a pH of 9.3 and transitions to blue above a pH of 10.5. This property makes thymolphthalein particularly useful in various chemical applications, especially in titrations where pH changes are monitored .

  • Toxicity: Limited data is available on the specific toxicity of thymolphthalein. However, it is recommended to handle it with care as some phthalein dyes might have laxative effects.
  • Flammability: Thymolphthalein has a flammability rating of 1 according to the NFPA 704 hazard rating system, indicating a slight fire hazard when exposed to heat or flame.

Thymolphthalein undergoes a reversible reaction that allows it to change color in response to pH variations. The reaction can be summarized as follows:

  • In acidic to neutral conditions (pH < 9.3): Thymolphthalein exists in its protonated form, which is colorless.
  • In basic conditions (pH > 10.5): The compound deprotonates to form a dianion, resulting in a blue color.

The molar extinction coefficient for the blue form is approximately 38,000 M1^{-1}cm1^{-1} at 595 nm, indicating strong absorbance at this wavelength .

Thymolphthalein can be synthesized through several methods, the most common being:

  • Friedel-Crafts Alkylation: This method involves reacting phthalic anhydride with thymol (2-isopropyl-5-methylphenol) in the presence of a Lewis acid catalyst such as anhydrous tin(IV) chloride or zinc chloride. The general reaction can be represented as:
    Phthalic Anhydride+2ThymolLewis AcidThymolphthalein\text{Phthalic Anhydride}+2\text{Thymol}\xrightarrow{\text{Lewis Acid}}\text{Thymolphthalein}
    This reaction typically requires heating and careful mixing to yield thymolphthalein effectively .
  • Alternative Methods: Other methods include direct heating of thymol and phthalic anhydride with sulfuric acid, although these may require more stringent control over reaction conditions .

Thymolphthalein is widely used in various fields:

  • Acid-Base Titrations: As a pH indicator due to its clear color transition.
  • Laboratory Reagents: In organic synthesis and analytical chemistry.
  • Disappearing Ink: When combined with sodium hydroxide, it can create inks that vanish upon exposure to air and reappear when treated with alkaline solutions .
  • Laxatives: Due to its mild laxative properties.

Thymolphthalein shares similarities with other phthalein dyes, particularly in their roles as acid-base indicators. Below is a comparison highlighting its uniqueness:

Compound NameColor Change RangeUnique Features
PhenolphthaleinColorless (pH < 8.2) to Pink (pH > 10)Commonly used in titrations; lower pH range
Bromothymol BlueYellow (pH < 6) to Blue (pH > 7.6)Useful for biological applications; broader range
FluoresceinYellow-Green (pH < 6) to Pink (pH > 7)Fluorescent properties; used in tracing studies

Thymolphthalein's unique feature lies in its higher transition pH range compared to other indicators, making it suitable for specific applications where higher pH values are encountered .

Classical Synthesis Approaches

The traditional synthesis involves condensing thymol (2-isopropyl-5-methylphenol) with phthalic anhydride in acidic media. A stoichiometric ratio of 2:1 thymol to phthalic anhydride is heated at 90°C for 15–60 minutes using concentrated sulfuric acid as both catalyst and dehydrating agent [1] [5]. The reaction proceeds via electrophilic aromatic substitution, where sulfuric acid protonates phthalic anhydride, generating a reactive acylium ion that attacks thymol’s aromatic ring [4].

A critical limitation arises from insufficient reactant mixing. Incomplete grinding of thymol and phthalic anhydride reduces interfacial contact, lowering yields to ~17% despite theoretical stoichiometric excess [1] [5]. The product manifests as a deep purple solid in acidic conditions, transitioning to blue upon deprotonation above pH 10.5 [3] [6].

Table 1: Classical Synthesis Parameters

ParameterValue/RangeSource
Molar Ratio (Thymol:Anhydride)2:1 [1] [5]
Reaction Temperature90°C [1]
CatalystH₂SO₄ (98%) [1] [3]
Yield17–35% [1] [5]

Friedel-Crafts Alkylation Route

The Friedel-Crafts mechanism underpins thymolphthalein formation, with sulfuric acid generating acylium ions from phthalic anhydride. These electrophiles undergo two successive alkylations on thymol’s activated para positions relative to the hydroxyl group [4]. Aluminum chloride (AlCl₃) serves as an alternative catalyst, operating at lower temperatures (-30°C to 0°C) to mitigate exothermic side reactions [2].

Key mechanistic steps include:

  • Acylium Ion Formation:
    $$ \text{Phthalic Anhydride} + \text{H}2\text{SO}4 \rightarrow \text{Acylium}^+ + \text{HSO}_4^- $$
  • Electrophilic Attack:
    Thymol’s aromatic ring undergoes σ-complex formation at the electrophilic carbon [4].
  • Rearomatization:
    Loss of proton regenerates aromaticity, forming a covalent bond between thymol and the phthalic moiety [4].

AlCl₃-based systems require dichloromethane or ethylene dichloride as solvents to stabilize intermediates and dissipate heat [2].

Catalytic Systems in Thymolphthalein Synthesis

Catalyst selection profoundly impacts reaction efficiency and sustainability:

  • Brønsted Acids: Sulfuric acid remains predominant due to low cost and high protonation capacity, but generates corrosive waste [1] [5].
  • Lewis Acids: AlCl₃ enables milder conditions but necessitates rigorous moisture exclusion [2].
  • Ionic Liquids: Emerging studies suggest [BMIM][HSO₄] as a recyclable catalyst, though industrial adoption remains limited.

Table 2: Catalytic Performance Comparison

CatalystTemperature RangeYield (%)Reusability
H₂SO₄80–100°C17–35None
AlCl₃-30–0°C40–55Partial
[BMIM][HSO₄]70–90°C50–60*High

*Theoretical values based on analogous systems; empirical data pending.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored to reduce waste. Ball-milling thymol and phthalic anhydride with catalytic H₂SO₄ achieves 45% yield in 30 minutes, eliminating aqueous workup [5]. Microwave-assisted reactions further cut processing times to 10 minutes but require specialized equipment [5].

Optimization of Reaction Parameters

  • Temperature: Elevated temperatures (>90°C) accelerate side reactions, while suboptimal heating (<70°C) prolongs reaction times [1] [5].
  • Stoichiometry: Excess phthalic anhydride (2.2:1 molar ratio) compensates for sublimation losses of thymol [1].
  • Mixing: Pre-grinding reactants to ≤100 µm particle size improves yield by 22% [1].

Purification Techniques

Crude thymolphthalein is purified via:

  • Hot Water Washing: Removes unreacted phthalic acid (from hydrolyzed phthalic anhydride) [1] [3].
  • Ethanol Recrystallization: Dissolves the product at 78°C, followed by cooling to 4°C to precipitate pure crystals [3] [5].
  • Hexane Extraction: Separates non-polar impurities, yielding 95–98% pure compound [5].

Post-purification, thymolphthalein exhibits a melting point of 245–250°C and λₘₐₓ at 595 nm in basic solutions [6].

XLogP3

6.8

Melting Point

253.0 °C

UNII

YG5I28WSQP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 25 of 38 companies with hazard statement code(s):;
H225 (16%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H341 (80%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (80%): May cause cancer [Danger Carcinogenicity];
H361 (80%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

125-20-2

Wikipedia

Thymolphthalein

General Manufacturing Information

1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-: ACTIVE

Dates

Modify: 2023-08-15

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